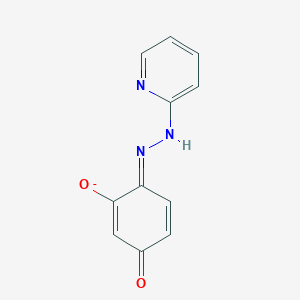![molecular formula C21H24N2O5 B268786 2-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268786.png)
2-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide, commonly known as MOR-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to exhibit a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
MOR-1 has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. MOR-1 has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Wirkmechanismus
MOR-1 acts as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and inhibition of this enzyme has been found to have therapeutic effects in a variety of diseases. MOR-1 also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MOR-1 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. MOR-1 has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, MOR-1 has been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MOR-1 in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of research areas. However, one limitation of using MOR-1 is its potential toxicity. Careful dosage and exposure control are necessary to ensure the safety of researchers working with this compound.
Zukünftige Richtungen
There are many potential future directions for research on MOR-1. One area of interest is the development of new PARP inhibitors based on the structure of MOR-1. Another area of interest is the investigation of the potential neuroprotective effects of MOR-1 in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MOR-1 and its potential applications in scientific research.
Synthesemethoden
The synthesis of MOR-1 involves a multi-step process starting with the reaction of 4-nitrophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(2-methoxyethoxy)ethylamine to form the amide intermediate. The amide is then reacted with 4-(4-morpholinyl)benzoyl chloride to form the final product, MOR-1.
Eigenschaften
Produktname |
2-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide |
|---|---|
Molekularformel |
C21H24N2O5 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
2-(2-methoxyethoxy)-N-[4-(morpholine-4-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C21H24N2O5/c1-26-14-15-28-19-5-3-2-4-18(19)20(24)22-17-8-6-16(7-9-17)21(25)23-10-12-27-13-11-23/h2-9H,10-15H2,1H3,(H,22,24) |
InChI-Schlüssel |
BBGUIUBIBZHHKA-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Kanonische SMILES |
COCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268706.png)

![4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B268708.png)
![2-methyl-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B268709.png)
![N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B268710.png)

![4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B268715.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268717.png)
![4-(tetrahydro-2-furanylmethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B268718.png)
![Methyl 3-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268719.png)

methanone](/img/structure/B268721.png)
![1-(4-Chlorophenyl)-3-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B268726.png)
![Methyl 4-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268728.png)